Alogliptin Impurity 07

Descripción

Propiedades

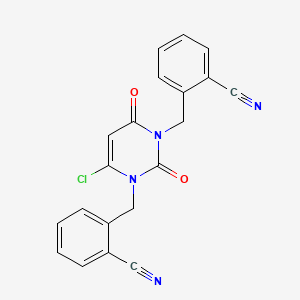

IUPAC Name |

2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYVZYCZVUXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Alogliptin Impurity 07

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alogliptin Impurity 07, a known related substance of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document details its chemical structure, potential synthetic pathways, and analytical characterization methods, offering valuable information for researchers and professionals engaged in the development and quality control of Alogliptin.

Chemical Structure and Identification

Alogliptin Impurity 07 is chemically identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone.[1][2][3] Key identification details are summarized in the table below.

| Parameter | Value |

| IUPAC Name | (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone |

| Synonym | Alogliptin Related Compound 7 |

| CAS Number | 2748259-53-0 |

| Molecular Formula | C15H20N6O4[2][4][5] |

| Molecular Weight | 348.36 g/mol [2][4][5] |

Potential Synthesis and Formation

A possible synthetic pathway, adapted from the general synthesis of Alogliptin, is illustrated below. The process likely involves the coupling of a reactive uracil derivative with (R)-3-aminopiperidine.

Caption: Plausible synthetic pathway for Alogliptin Impurity 07.

Analytical Characterization

The identification and quantification of Alogliptin Impurity 07 are critical for ensuring the purity and safety of Alogliptin drug substances and products. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Alogliptin from its impurities, including Impurity 07. While a specific method for the exclusive determination of Impurity 07 is not detailed in the available literature, general methods for Alogliptin and its related substances can be adapted.

General Experimental Protocol for HPLC Analysis of Alogliptin and its Impurities:

-

Column: A reversed-phase column, such as a Kromasil C18 (250 × 4.6 mm, 5 μm), is often employed.[6]

-

Mobile Phase: A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% perchloric acid, pH adjusted to 3.0 with triethylamine) and an organic modifier like acetonitrile.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 278 nm is commonly used.

-

Injection Volume: A standard injection volume is 20 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quantifying Alogliptin Impurity 07.

Spectroscopic Data

Although specific spectroscopic data for Alogliptin Impurity 07 is not widely published, its structural characterization would rely on standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the piperidine ring, the aminopiperidine moiety, the methyl groups on the uracil ring, and the pyrimidine ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the bipyrimidine core, the piperidine ring, and the methyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the impurity (348.36 g/mol ). Fragmentation patterns would provide further structural information. |

Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. Alogliptin has been shown to be susceptible to degradation under acidic and alkaline conditions.[6][7][8]

Experimental Protocol for Forced Degradation of Alogliptin:

-

Acid Hydrolysis: A solution of Alogliptin benzoate in 1 N HCl is heated at 60°C for 2 hours.[7]

-

Alkaline Hydrolysis: A solution of Alogliptin benzoate in 1 N NaOH is heated at 60°C for 2 hours.[7]

-

Oxidative Degradation: Alogliptin benzoate is treated with 3% hydrogen peroxide at 70°C for 1 hour.

-

Thermal Degradation: Solid Alogliptin benzoate is heated in an oven at 80°C for 6 hours.[7]

-

Photolytic Degradation: Solid Alogliptin benzoate is exposed to direct sunlight for 24 hours.[7]

Following exposure to these stress conditions, the samples are analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products, which may include Alogliptin Impurity 07.

Logical Relationship Diagram

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Alogliptin, and its related substance, Impurity 07.

Caption: Relationship between Alogliptin and Impurity 07.

Conclusion

This technical guide provides a foundational understanding of Alogliptin Impurity 07 for professionals in the pharmaceutical industry. The information presented on its chemical structure, potential formation, and analytical characterization is essential for the development of robust control strategies to ensure the quality and safety of Alogliptin-containing products. Further research to obtain and publish detailed spectroscopic and synthetic data for this impurity would be highly beneficial to the scientific community.

References

- 1. Alogliptin Impurity 7 : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. Alogliptin Related Compound 7 - SRIRAMCHEM [sriramchem.com]

- 4. omsynth.com [omsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone and its Relation to the Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, Alogliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone. It is important to note that this compound is primarily recognized and cataloged as a process-related impurity in the synthesis of the well-established dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. As such, publicly available data on the specific biological activities and detailed experimental protocols for this molecule are limited. This guide will, therefore, present the available information on this compound within the broader and more extensively researched context of Alogliptin. A thorough understanding of Alogliptin's properties and synthesis is crucial for researchers and professionals working with or encountering this related substance.

Section 1: Physicochemical and Biological Properties

(R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone (Alogliptin Impurity 7)

This compound, also known as Alogliptin Related Compound 7, is an impurity that can arise during the synthesis of Alogliptin. Its core structure is a bipyrimidine tetraone, featuring an (R)-3-aminopiperidinyl substituent. Due to its status as an impurity, extensive characterization of its biological activity is not widely published. However, its structural similarity to Alogliptin suggests a potential for interaction with the DPP-4 enzyme, although this has not been quantified in publicly accessible studies.

Table 1: Physicochemical Properties of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone

| Property | Value | Reference |

| CAS Number | 2748259-53-0 | [1] |

| Molecular Formula | C15H20N6O4 | [1] |

| Molecular Weight | 348.36 g/mol | [1] |

| Synonyms | Alogliptin Related Compound 7, Alogliptin Impurity 7 | [2][3] |

Alogliptin

Alogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme, approved for the treatment of type 2 diabetes mellitus.[4] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[5]

Table 2: Physicochemical and Pharmacokinetic Properties of Alogliptin

| Property | Value | Reference |

| CAS Number | 850649-61-5 | [6] |

| Molecular Formula | C18H21N5O2 | [7] |

| Molecular Weight | 339.399 g/mol | [6] |

| Melting Point | 127 - 129°C | [5] |

| pKa | 9.47 (estimated) | [2][8] |

| Solubility | Soluble in DMSO and dimethyl formamide (~0.1 mg/ml); slightly soluble in ethanol. The benzoate salt has a solubility of ~10 mg/ml in PBS (pH 7.2). | [9] |

| Bioavailability | ~100% | [6] |

| Protein Binding | ~20% | [6] |

| Half-life | 12.4 - 21.4 hours | [4][10] |

| Metabolism | Limited, primarily by CYP2D6 and CYP3A4 to active (M-I) and inactive (M-II) metabolites. | [2] |

| Excretion | Primarily renal (60-71% as unchanged drug) | [10] |

Table 3: In Vitro and In Vivo Activity of Alogliptin

| Parameter | Value | Species/System | Reference |

| DPP-4 IC50 | ~6.9 nM | Human, in vitro | [11] |

| DPP-4 IC50 | 2.63 nM | in vitro | [12] |

| Selectivity | >10,000-fold over DPP-2, DPP-8, DPP-9, FAP, and other proteases | in vitro | [4][11] |

| Plasma DPP-4 Inhibition (25 mg dose) | >93% (peak), >80% at 24 hours | Human | [13] |

| EC50 for DPP-4 inhibition | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | Rats, Dogs, Monkeys | [11] |

Section 2: Mechanism of Action and Signaling Pathway

Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is a serine protease that is widely distributed throughout the body and is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP.[5] This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

-

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, which in turn reduces hepatic glucose production.[14]

The net effect is improved glycemic control without a high risk of hypoglycemia, as the mechanism is dependent on plasma glucose levels.

Mechanism of Action of Alogliptin

Section 3: Experimental Protocols

Due to the proprietary nature of pharmaceutical manufacturing and the limited public information on Alogliptin Impurity 7, specific, detailed experimental protocols for its synthesis are not available. However, a general understanding of its formation can be inferred from the known synthetic routes of Alogliptin.

General Synthesis of Alogliptin

A common synthetic route to Alogliptin starts with the N-alkylation of a substituted uracil derivative, followed by a nucleophilic substitution with (R)-3-aminopiperidine.[15]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure: To a stirred solution of 6-chloro-3-methyluracil in DMF, potassium carbonate is added. 2-(bromomethyl)benzonitrile is then added to the mixture. The reaction is heated (e.g., 60-80 °C) for several hours and monitored by HPLC or TLC. Upon completion, the mixture is worked up, typically by pouring into water and filtering the precipitate, to yield the intermediate.[15]

Step 2: Synthesis of Alogliptin

-

Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.

-

Procedure: The intermediate from Step 1 and (R)-3-aminopiperidine dihydrochloride are suspended in a mixture of isopropanol and water. Potassium carbonate is added, and the mixture is heated to reflux for several hours. After completion, the inorganic salts are filtered off, and the filtrate is concentrated. The crude Alogliptin can be purified by recrystallization.[15]

Potential Formation of Alogliptin Impurity 7

The formation of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone (Alogliptin Impurity 7) likely occurs as a side reaction during the synthesis of Alogliptin or its intermediates. One plausible pathway could involve the dimerization of a reactive intermediate or a reaction between an intermediate and the final product under certain conditions. The exact mechanism and the conditions that favor its formation are not detailed in the public literature.

General Synthetic Workflow for Alogliptin and Potential Impurity Formation

Analytical Methods for Impurity Detection

The detection and quantification of impurities such as Alogliptin Impurity 7 are critical for the quality control of Alogliptin. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method employed for this purpose.

Illustrative RP-HPLC Method for Alogliptin and its Impurities:

-

Column: A C18 or a cyano column is often used.[15] For instance, an Angilent Zobax SB-CN column (250×4.6 mm; 5 μm) has been reported.[16]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% perchloric acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main component from its impurities.[15][16]

-

Detection: UV detection is commonly used, with wavelengths around 278 nm being suitable for Alogliptin and its related substances.[16]

-

Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[17]

Conclusion

(R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone is primarily known as a process-related impurity in the synthesis of the DPP-4 inhibitor Alogliptin. While its own biological properties are not extensively documented, its structural relationship to Alogliptin makes it a compound of interest for researchers and professionals in drug development and quality control. A thorough understanding of Alogliptin's synthesis, mechanism of action, and analytical methodologies is essential for managing and controlling the presence of such impurities. Further research would be necessary to fully characterize the pharmacological profile of this specific bipyrimidine tetraone derivative.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALOGLIPTIN(ALOGLIPTINE, ALOGLIPTINA) CAS#: 850649-61-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. alogliptin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Alogliptin Impurity 07: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alogliptin Impurity 07, a known process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document details its chemical identity, potential synthetic pathways, and analytical methodologies for its identification and quantification, serving as a critical resource for researchers and professionals in drug development and quality control.

Chemical Identity and Properties

Alogliptin Impurity 07 is chemically identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone. Its molecular formula is C15H20N6O4, corresponding to a molecular weight of 348.36 g/mol .

| Parameter | Value |

| Systematic Name | (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone |

| Molecular Formula | C15H20N6O4 |

| Molecular Weight | 348.36 g/mol |

| CAS Number | 2748259-53-0[][2] |

Potential Formation and Synthesis

Alogliptin Impurity 07 can arise as a process-related impurity during the synthesis of Alogliptin. The synthesis of Alogliptin involves the coupling of a pyrimidine-dione intermediate with (R)-3-aminopiperidine.[3][4][5] Variations in reaction conditions, starting materials, or the presence of other reactive species can potentially lead to the formation of this and other impurities.

A plausible synthetic route leading to the formation of Alogliptin and its impurities is outlined in the workflow below. The process generally involves the alkylation of a uracil derivative followed by nucleophilic substitution with (R)-3-aminopiperidine.[6]

Caption: Illustrative synthetic pathway for Alogliptin highlighting potential impurity formation.

While specific, detailed, and publicly available synthesis protocols for Alogliptin Impurity 07 are limited, its preparation would likely involve the reaction of a suitable activated pyrimidine precursor with (R)-3-aminopiperidine under conditions that favor the formation of the bipyrimidine structure. A Chinese patent discloses a general method for preparing Alogliptin impurities which involves multi-step reactions starting from readily available materials.[2]

Analytical Characterization and Control

The identification and quantification of Alogliptin Impurity 07 are crucial for ensuring the quality and safety of the Alogliptin drug substance. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for the separation and quantification of Alogliptin and its impurities. Several stability-indicating HPLC methods have been developed for this purpose.[7][8]

Table of Typical HPLC Parameters for Alogliptin Impurity Analysis:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% perchloric acid or phosphate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Gradient elution is commonly used for optimal separation |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 225 nm or 278 nm |

| Injection Volume | 10-20 µL |

Note: The specific parameters should be optimized and validated for the intended use.

The workflow for the analytical method development and validation for Alogliptin and its impurities generally follows the ICH guidelines.

Caption: General workflow for HPLC method development and validation.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H and ¹³C NMR: Would provide detailed information on the proton and carbon environments, confirming the connectivity of the piperidine and bipyrimidine ring systems, as well as the presence and positions of the methyl and amino groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and provide the exact mass of the molecule, consistent with the molecular formula C15H20N6O4. Fragmentation patterns could further aid in structural confirmation.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, C=O stretching for the uracil-like carbonyls, and C-N stretching vibrations.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Alogliptin and to ensure that the analytical methods are stability-indicating. Alogliptin has been shown to be susceptible to degradation under acidic and alkaline conditions.[11]

Typical Forced Degradation Conditions for Alogliptin:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 1N HCl at 60-80°C |

| Alkaline Hydrolysis | 1N NaOH at 60-80°C |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat at 80-110°C |

| Photolytic Degradation | Exposure to UV light or sunlight |

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Signaling Pathway Context

Alogliptin's therapeutic effect is achieved through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[][12]

Caption: Simplified signaling pathway showing the mechanism of action of Alogliptin.

Currently, there is no publicly available information to suggest that Alogliptin Impurity 07 has any significant biological activity or interacts with specific signaling pathways. As a process-related impurity, its presence is primarily a concern for the quality, safety, and efficacy of the final drug product.

Conclusion

Alogliptin Impurity 07 is a critical quality attribute to be monitored during the manufacturing of Alogliptin. This technical guide summarizes the available information on its identity, potential formation, and analytical control strategies. The development and validation of robust, stability-indicating analytical methods are paramount for ensuring that this impurity is controlled within acceptable limits, thereby guaranteeing the safety and efficacy of Alogliptin for patients with type 2 diabetes. Further research into the specific synthesis and detailed characterization of this impurity will continue to be of high value to the pharmaceutical industry.

References

- 2. CN111253324A - A kind of preparation method of alogliptin impurity - Google Patents [patents.google.com]

- 3. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 4. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 5. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. Alogliptin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 10. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2014188334A2 - Process for preparation of alogliptin - Google Patents [patents.google.com]

- 12. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of Alogliptin Impurity 07: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the origin, formation pathways, and analytical methodologies related to Alogliptin Impurity 07. Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) like Alogliptin is paramount to ensure its safety and efficacy. This document delves into the scientific literature to offer a detailed understanding of a key bipyrimidine impurity, designated as Alogliptin Impurity 07.

Executive Summary

Alogliptin Impurity 07 has been identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone . Its formation is primarily associated with the degradation of the Alogliptin molecule under specific stress conditions, particularly acidic and alkaline hydrolysis. While the precise, documented mechanism is not extensively published, a plausible pathway involves the dimerization of the uracil moiety of Alogliptin. This guide synthesizes available data on its formation, presents detailed experimental protocols for stress testing and analysis, and provides visualizations to elucidate the relevant chemical pathways.

Identification and Structure of Alogliptin Impurity 07

Initial investigations into "Alogliptin Impurity 07" revealed conflicting structural information from various commercial suppliers. However, a consensus from reputable sources and detailed analytical studies points to the following structure:

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight |

| Alogliptin Impurity 07 | (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone | C15H20N6O4 | 348.36 g/mol |

This bipyrimidine structure suggests a formation mechanism involving the core uracil ring of the Alogliptin molecule.

Proposed Origin and Formation Pathway

The primary origin of Alogliptin Impurity 07 is believed to be through the degradation of the Alogliptin drug substance. Forced degradation studies have consistently demonstrated that Alogliptin is susceptible to degradation under hydrolytic conditions (both acidic and alkaline).[1][2]

A plausible, though not definitively proven, mechanism for the formation of this bipyrimidine impurity involves the following conceptual steps:

-

Initial Degradation of Alogliptin: Under stress conditions, the Alogliptin molecule may undergo initial degradation, potentially leading to the formation of reactive intermediates.

-

Dimerization of the Uracil Moiety: The uracil core of one Alogliptin molecule or a related intermediate could react with another, leading to the formation of the bipyrimidine structure. This type of reaction is conceivable under conditions that favor nucleophilic attack on the pyrimidine ring.

While this proposed pathway is based on the structure of the impurity and the known degradation patterns of Alogliptin, further mechanistic studies are required for definitive confirmation.

Visualization of Alogliptin Synthesis and Proposed Impurity Formation

The following diagrams illustrate the general synthesis of Alogliptin and a conceptual pathway for the formation of Impurity 07.

Quantitative Data from Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observation | Reference(s) |

| Acid Hydrolysis | 1 N HCl at 60°C for 2 hours | Significant degradation | [1][2] |

| Alkaline Hydrolysis | 1 N NaOH at 60°C for 2 hours | Significant degradation | [1][2] |

| Oxidative Degradation | 3% H₂O₂ at 70°C for 1 hour | No significant degradation | [1] |

| Photolytic Degradation | Exposure to direct sunlight for 24 hours | No significant degradation | [1][2] |

| Thermal Degradation | Dry heat at 80°C for 6 hours | No significant degradation | [1][2] |

Experimental Protocols

Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on Alogliptin, based on methodologies described in the literature.[1][2]

Objective: To evaluate the stability of Alogliptin under various stress conditions and to generate potential degradation products for identification.

Materials:

-

Alogliptin benzoate

-

Methanol (HPLC grade)

-

Hydrochloric acid (1 N)

-

Sodium hydroxide (1 N)

-

Hydrogen peroxide (3%)

-

Volumetric flasks

-

Water bath

-

Oven

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh 10 mg of Alogliptin benzoate and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.

-

-

Acid Hydrolysis:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 1 N HCl.

-

Keep the solution in a water bath at 60°C for 2 hours.

-

Cool to room temperature, neutralize with 1 N NaOH, and dilute to the mark with methanol.

-

-

Alkaline Hydrolysis:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 1 N NaOH.

-

Keep the solution in a water bath at 60°C for 2 hours.

-

Cool to room temperature, neutralize with 1 N HCl, and dilute to the mark with methanol.

-

-

Oxidative Degradation:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 3% H₂O₂.

-

Keep the solution in a water bath at 70°C for 1 hour.

-

Cool to room temperature and dilute to the mark with methanol.

-

-

Photolytic Degradation:

-

Expose approximately 15 mg of pure Alogliptin benzoate to direct sunlight for 24 hours.

-

Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.

-

-

Thermal Degradation (Dry Heat):

-

Place approximately 15 mg of pure Alogliptin benzoate in a suitable container and keep it in an oven at 80°C for 6 hours.

-

Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.

-

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.

-

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of Alogliptin and its degradation products.[3][4]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Perchloric acid (pH adjusted to 3.0 with triethylamine) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Optimized to achieve separation of Alogliptin and its impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 278 nm |

| Injection Volume | 20 µL |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of quantifying Alogliptin and its impurities.

Conclusion

Alogliptin Impurity 07, identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone, is a significant process-related impurity and degradation product of Alogliptin. Its formation is strongly linked to hydrolytic stress conditions. While a definitive mechanistic pathway is yet to be fully elucidated, the dimerization of the uracil moiety is a chemically plausible route. The control of this impurity during the manufacturing process and throughout the shelf-life of the drug product is essential. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to monitor and control Alogliptin Impurity 07, thereby ensuring the quality and safety of this important antidiabetic medication. Further research into the precise mechanism of formation will be beneficial for the development of mitigation strategies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ijarmps.org [ijarmps.org]

- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Alogliptin Degradation Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the degradation pathways of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. A thorough understanding of a drug's stability and degradation profile is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document outlines the degradation of alogliptin under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, as mandated by the International Council for Harmonisation (ICH) guidelines. Detailed experimental protocols for forced degradation studies are provided, along with a summary of the analytical techniques employed for the identification and quantification of degradation products. The identified degradation products are tabulated with their structural information, and the degradation pathways are visualized through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the formulation development, stability testing, and quality control of alogliptin.

Introduction

Alogliptin is an orally administered, selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes.[2] The chemical stability of alogliptin is a critical attribute that can influence its safety and efficacy. Forced degradation studies are essential to identify potential degradation products that may arise during manufacturing, storage, and administration, and to develop stability-indicating analytical methods.[3]

This guide synthesizes the available scientific literature to provide an in-depth analysis of alogliptin's degradation pathways.

Alogliptin Degradation Under Stress Conditions

Forced degradation studies have demonstrated that alogliptin is most susceptible to degradation under hydrolytic (acidic and alkaline) conditions.[4][5][6] It exhibits moderate degradation under thermal and oxidative stress and is relatively stable under photolytic conditions.[7][8]

Acidic and Alkaline Hydrolysis

Alogliptin demonstrates significant degradation in both acidic and alkaline environments.[4][9] Under acidic stress, one of the major degradation products is ALO-D1, which has been identified as 2-[[3,4,5,6-tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile.[10] In alkaline conditions, a major degradant is ALO-D2.[10] Another significant degradation product observed under both acidic and alkaline stress is 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide, formed by the hydrolysis of the nitrile group to a carboxamide. Two major degradation products under both acid and alkali stress have been referred to as Imp-F and Imp-G.[6]

Oxidative Degradation

Under oxidative stress, a major degradation product, ALO-D5, is formed.[10] This is suggested to be a result of oxidation at the C5 position of the pyrimidinyl ring.[10]

Thermal Degradation

Thermal stress leads to the formation of a major degradation product, ALO-D4, which has a similar polarity to the parent alogliptin molecule.[10] Its proposed structure is 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile.[10]

Photolytic Degradation

Alogliptin is found to be relatively stable under photolytic stress, with minimal degradation observed.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on alogliptin.

Table 1: Percentage of Alogliptin Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition Details | Temperature | Duration | % Degradation | Reference |

| Acidic Hydrolysis | 1 N HCl | 60°C | 2 hours | 19.05 | [4] |

| Alkaline Hydrolysis | 1 N NaOH | 60°C | 2 hours | 26.21 | [4] |

| Oxidative Degradation | 3% H₂O₂ | 70°C | 1 hour | 3.53 | [4] |

| Photolytic Degradation | Sunlight | Ambient | 24 hours | 2.34 | [4] |

| Thermal Degradation | Dry Heat | 80°C | 6 hours | 3.29 | [4] |

| Acidic Hydrolysis | 0.1 M HCl | 80°C | 2 hours | 48.38 (Alogliptin Benzoate) | |

| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 2 hours | 32.42 (Alogliptin Benzoate) | |

| Oxidative Degradation | 30% H₂O₂ | Room Temp | 24 hours | 0.24 (Alogliptin Benzoate) | |

| Thermal Degradation | Dry Heat | 105°C | 24 hours | 0.12 (Alogliptin Benzoate) | |

| Photolytic Degradation | UV Light (254 nm) | Ambient | 24 hours | 0.32 (Alogliptin Benzoate) |

Table 2: Identified Degradation Products of Alogliptin

| Degradation Product Name | Proposed Chemical Name | Stress Condition of Formation | Reference |

| ALO-D1 | 2-[[3,4,5,6-tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile | Acidic Hydrolysis | [10] |

| ALO-D2 | 2-aminomethylbenzonitrile | Alkaline Hydrolysis | [10][11] |

| Imp-F / Imp-G | Not explicitly defined, major products in acid/alkali | Acidic and Alkaline Hydrolysis | [6] |

| RS 2 | 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide | Alkaline Hydrolysis | [11] |

| ALO-D4 / RS 3 | 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | Thermal Degradation | [10][11] |

| ALO-D5 | 2-[[6-(3-amino-1-piperidinyl)-5-hydroxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile (Proposed) | Oxidative Degradation | [10] |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on alogliptin, based on protocols cited in the literature.

Preparation of Stock Solution

Accurately weigh and dissolve alogliptin benzoate in a suitable solvent (e.g., methanol) to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).[4][5]

Acidic Hydrolysis

-

Transfer a known volume of the alogliptin stock solution into a volumetric flask.

-

Add an equal volume of an acidic solution (e.g., 1 N HCl).

-

Keep the flask in a water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).[4][5]

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate basic solution (e.g., 1 N NaOH).

-

Dilute the solution to the final volume with the solvent.

Alkaline Hydrolysis

-

Transfer a known volume of the alogliptin stock solution into a volumetric flask.

-

Add an equal volume of an alkaline solution (e.g., 1 N NaOH).

-

Keep the flask in a water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).[4][5]

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an appropriate acidic solution (e.g., 1 N HCl).

-

Dilute the solution to the final volume with the solvent.

Oxidative Degradation

-

Transfer a known volume of the alogliptin stock solution into a volumetric flask.

-

Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Keep the flask in a water bath at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1 hour).[4][5]

-

After the incubation period, cool the solution to room temperature.

-

Dilute the solution to the final volume with the solvent.

Thermal Degradation (Dry Heat)

-

Place a known amount of pure alogliptin benzoate powder in a suitable container (e.g., a petri dish).

-

Keep the sample in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[4][5]

-

After exposure, allow the sample to cool to room temperature.

-

Accurately weigh a portion of the stressed sample and dissolve it in a suitable solvent to a known concentration for analysis.

Photolytic Degradation

-

Expose a known amount of pure alogliptin benzoate powder to direct sunlight or a UV lamp for a specified duration (e.g., 24 hours).[4]

-

Accurately weigh a portion of the exposed sample and dissolve it in a suitable solvent to a known concentration for analysis.

Analytical Method

The stressed samples are typically analyzed using a validated stability-indicating method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to separate and quantify alogliptin and its degradation products.[6][12]

Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the degradation pathways of alogliptin and a general experimental workflow for its degradation analysis.

Conclusion

This technical guide has provided a detailed overview of the degradation pathways of alogliptin based on current scientific literature. The primary degradation routes are through acid and base-catalyzed hydrolysis, with minor degradation occurring under thermal and oxidative conditions. Alogliptin exhibits good stability against photolytic stress. The identification of key degradation products and the elucidation of their formation pathways are crucial for the development of robust formulations and meaningful stability-indicating analytical methods. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers in the pharmaceutical industry to ensure the quality, safety, and efficacy of alogliptin-containing products.

References

- 1. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]

- 3. asianpubs.org [asianpubs.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. jddtonline.info [jddtonline.info]

Navigating the Ambiguities of Alogliptin Impurity 07: A Technical Guide

Alogliptin Impurity 07 , a substance of interest for researchers, scientists, and drug development professionals, presents a notable challenge due to a lack of standardized identification in publicly available records. Commercial suppliers offer various compounds under similar designations, leading to ambiguity in its precise chemical identity. This guide will focus on the most plausible candidate for Alogliptin Impurity 07, identified through available data as Alogliptin Impurity G , and provide a comprehensive overview of its characteristics and analytical methodologies.

Based on information from multiple chemical suppliers, the compound frequently associated with designations that could be interpreted as "Impurity 07" is (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate . For clarity and precision, this guide will refer to this compound by its CAS number, 1246610-74-1 .[1][2][3]

Core Data Summary

The fundamental physicochemical properties of Alogliptin Impurity G (CAS: 1246610-74-1) are summarized below. This data is essential for its identification, synthesis, and analysis.

| Parameter | Value | Reference |

| CAS Number | 1246610-74-1 | [1][2][3] |

| IUPAC Name | (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate | [2][3] |

| Molecular Formula | C23H29N5O4 | [1] |

| Molecular Weight | 439.51 g/mol | [1] |

Synthesis and Formation

Alogliptin Impurity G is a process-related impurity of Alogliptin. One plausible synthesis route involves the reaction of an alogliptin precursor with a tert-butoxycarbonyl (Boc) protecting group on the aminopiperidine moiety.[4] The formation of this impurity is likely to occur during the synthesis of the final Alogliptin drug substance if the deprotection of the Boc group is incomplete.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and isolation of Alogliptin Impurity G (CAS: 1246610-74-1) are not extensively published in peer-reviewed literature, a general approach can be inferred from standard organic synthesis techniques and methods for impurity characterization.

General Synthesis Approach

A potential synthesis pathway for obtaining a reference standard of Alogliptin Impurity G is outlined below. This is a hypothetical protocol based on the structure of the molecule.

-

Starting Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-(tert-butoxycarbonylamino)piperidine.

-

Reaction: A nucleophilic substitution reaction where the secondary amine of the protected piperidine displaces the chlorine atom on the pyrimidinedione ring.

-

Solvent and Base: A suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Temperature: The reaction would likely be carried out at an elevated temperature to facilitate the substitution.

-

Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove the base and other water-soluble components. The crude product would then be purified using column chromatography on silica gel to isolate the desired impurity.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Method for Detection and Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the detection and quantification of Alogliptin Impurity G in the Alogliptin drug substance.[5]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of Alogliptin and its impurities.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Detection: UV detection at a wavelength where both Alogliptin and the impurity have significant absorbance, often in the range of 220-280 nm.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

-

Temperature: The column is typically maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.

-

Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Logical Relationships and Pathways

The following diagrams illustrate the logical relationships in the context of Alogliptin and its impurities.

Conclusion

While the designation "Alogliptin Impurity 07" lacks a universally accepted definition, this guide provides a detailed technical overview of the most probable candidate, Alogliptin Impurity G (CAS: 1246610-74-1). For researchers and professionals in drug development, it is imperative to procure well-characterized reference standards and employ validated analytical methods for the accurate identification and quantification of this and other impurities to ensure the quality and safety of the final drug product. Further clarification from pharmacopeial bodies would be beneficial to standardize the nomenclature and reporting of Alogliptin-related compounds.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 1246610-74-1 Alogliptin Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. ALOGLIPTIN(ALOGLIPTINE, ALOGLIPTINA) | 850649-61-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Alogliptin Impurity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profile of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding and controlling impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This document summarizes known process-related impurities and degradation products of Alogliptin, details the analytical methodologies for their identification and quantification, and presents visual representations of key experimental workflows and degradation pathways.

Core Data on Alogliptin Impurities

The following tables consolidate the currently identified impurities of Alogliptin, including process-related impurities and degradation products formed under various stress conditions.

Table 1: Process-Related and Other Identified Impurities of Alogliptin

| Impurity Name | Molecular Formula | Molecular Weight | CAS Number | Notes |

| Alogliptin | C₁₈H₂₁N₅O₂ | 339.39 | 850649-61-5 | Active Pharmaceutical Ingredient |

| Alogliptin 6-Chloro N-Desmethyl Impurity | C₁₂H₈ClN₃O | 261.66 | 865758-95-8 | Process-related impurity.[1] |

| Alogliptin N-Des(cyanobenzyl) Impurity | C₁₀H₁₇ClN₄O₂ | 260.72 | NA | Process-related impurity.[1] |

| Alogliptin N-Formyl Carbamoyl Impurity | C₁₉H₂₃N₅O₄ | 385.42 | NA | Process-related impurity.[1] |

| 2-[[(3R)-3-Amino-1-piperidinyl]methyl] benzonitrile | --- | --- | --- | A known impurity of Alogliptin benzoate.[] |

| Benzonitrile, 2-[(tetrahydro-3-Methyl-2,4,6-trioxo-1(2H)-pyriMidinyl)Methyl]- Alogliptin Impurity 42 | --- | --- | --- | A known impurity of Alogliptin benzoate.[] |

Table 2: Degradation Products of Alogliptin under Forced Degradation Conditions

Alogliptin is susceptible to degradation under acidic and alkaline conditions, while it exhibits relative stability under oxidative, photolytic, and thermal stress.[3][4]

| Stress Condition | Degradation Products | Observations |

| Acid Hydrolysis | Imp-F, Imp-G, and other minor degradants | Significant degradation observed.[4][5] One study reported 48.38% degradation of Alogliptin Benzoate. |

| Alkaline Hydrolysis | Imp-F, Imp-G, and other minor degradants | Significant degradation observed.[4][5] |

| Oxidative Degradation | Minor degradants | Relatively stable, with minimal degradation.[3][4] One study reported 0.24% degradation. |

| Thermal Degradation | Minor degradants | Relatively stable.[3][4] One study noted 0.12% degradation. |

| Photolytic Degradation | Minor degradants | Generally stable under photolytic stress.[3][4] A study reported 0.32% degradation. |

Note: Imp-F and Imp-G are designations for two major degradation products observed under acidic and alkaline stress, as identified in a study characterizing 11 impurities in total.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of Alogliptin impurities. The following sections outline typical experimental protocols for forced degradation studies and chromatographic analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

-

Accurately weigh 10 mg of Alogliptin benzoate and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent, such as methanol, to obtain a stock solution of 1000 µg/mL.[6]

2. Acid Hydrolysis:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 1 N HCl.

-

Keep the solution in a water bath at 60°C for 2 hours.

-

Cool to room temperature, neutralize with 1 N NaOH, and dilute to the mark with the solvent.[6]

3. Alkaline Hydrolysis:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 1 N NaOH.

-

Keep the solution in a water bath at 60°C for 2 hours.

-

Cool to room temperature, neutralize with 1 N HCl, and dilute to the mark with the solvent.[6]

4. Oxidative Degradation:

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours.[7]

-

Dilute to the mark with the solvent.

5. Thermal Degradation:

-

Keep the solid Alogliptin benzoate drug substance in an oven at 80°C for 6 hours.[7]

-

After exposure, prepare a sample solution of the appropriate concentration in the chosen solvent.

6. Photolytic Degradation:

-

Expose the solid Alogliptin benzoate drug substance to direct sunlight for 24 hours.[7]

-

Following exposure, prepare a sample solution of the appropriate concentration in the chosen solvent.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Alogliptin and its impurities.

Table 3: Example RP-HPLC Method Parameters for Alogliptin Impurity Profiling

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5] | Angilent Zobax SB-CN (250 x 4.6 mm, 5 µm)[8] |

| Mobile Phase A | 0.1% perchloric acid (pH adjusted to 3.0 with triethylamine)[5] | Water/acetonitrile/trifluoroacetic acid (1900:100:1 v/v/v)[8] |

| Mobile Phase B | Acetonitrile[5] | Acetonitrile/water/trifluoroacetic acid (1900:100:1 v/v/v)[8] |

| Elution Mode | Gradient[5] | Gradient[8] |

| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[9] |

| Detection Wavelength | Not specified | 278 nm[8] |

| Injection Volume | Not specified | 20 µL[8] |

| Column Temperature | Not specified | 30°C[9] |

Note: These are examples, and the specific conditions should be optimized and validated for the intended purpose.

Visualizing the Process: Diagrams

Graphical representations of workflows and pathways can significantly aid in understanding complex processes.

Caption: Experimental workflow for Alogliptin impurity profiling by RP-HPLC.

Caption: Major degradation pathways of Alogliptin under forced stress conditions.

Conclusion

A thorough understanding of the Alogliptin impurity profile is paramount for the development of safe and effective drug products. This guide has summarized the known process-related and degradation impurities, provided an overview of the analytical methodologies used for their control, and presented visual aids to clarify key processes. Continuous monitoring and characterization of impurities throughout the drug development lifecycle are essential to ensure product quality and patient safety. Further research is warranted to fully elucidate the structures of all degradation products and to assess their potential pharmacological and toxicological effects.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Alogliptin and Impurity 07

Abstract

This application note describes a sensitive, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Alogliptin and its potential degradation product, designated as Impurity 07. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of Alogliptin in bulk drug and pharmaceutical dosage forms.

Introduction

Alogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] During synthesis and storage, impurities can arise, which may affect the safety and efficacy of the drug product. Forced degradation studies have shown that Alogliptin is susceptible to degradation under acidic and alkaline conditions.[2][3] One of the potential degradation products is formed through the hydrolysis of the benzonitrile group to a benzamide moiety. For the purpose of this application note, this degradation product, 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide, is designated as Alogliptin Impurity 07 .

This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating Alogliptin from Impurity 07 and other potential degradation products. The method has been validated to ensure its suitability for its intended purpose.

Experimental

Materials and Reagents

-

Alogliptin Benzoate Reference Standard (USP or equivalent)

-

Alogliptin Impurity 07 Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid (AR grade)

-

Triethylamine (AR grade)

-

Water (HPLC grade, obtained from a Milli-Q or equivalent system)

Equipment

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Chromatographic Conditions

A gradient HPLC method was developed to achieve optimal separation of Alogliptin and its impurities.

| Parameter | Condition |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Perchloric acid in water, pH adjusted to 3.0 with triethylamine |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 277 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Preparation of Solutions

Standard Stock Solution of Alogliptin (1000 µg/mL): Accurately weigh about 25 mg of Alogliptin Benzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Standard Stock Solution of Alogliptin Impurity 07 (100 µg/mL): Accurately weigh about 2.5 mg of Alogliptin Impurity 07 reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Working Standard Solution: Pipette 1.0 mL of the Alogliptin standard stock solution and 1.0 mL of the Impurity 07 standard stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B. This solution contains 100 µg/mL of Alogliptin and 10 µg/mL of Impurity 07.

Sample Preparation (for a tablet dosage form):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Alogliptin and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of the 50:50 mixture of Mobile Phase A and Mobile Phase B and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the same solvent.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Forced degradation studies were performed on Alogliptin to demonstrate the stability-indicating nature of the method. The drug was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 mL of Alogliptin stock solution (1000 µg/mL) was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.

-

Base Hydrolysis: 1 mL of Alogliptin stock solution (1000 µg/mL) was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.[4]

-

Oxidative Degradation: 1 mL of Alogliptin stock solution (1000 µg/mL) was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

-

Thermal Degradation: Alogliptin powder was kept in an oven at 105°C for 24 hours. A solution was then prepared at a concentration of 1000 µg/mL.

-

Photolytic Degradation: Alogliptin powder was exposed to UV light (254 nm) for 24 hours. A solution was then prepared at a concentration of 1000 µg/mL.

The peak purity of Alogliptin in the stressed samples was evaluated using a PDA detector to ensure no co-eluting peaks.

Linearity

Linearity was evaluated by analyzing five concentrations of Alogliptin (50-150 µg/mL) and Impurity 07 (0.5-1.5 µg/mL). The calibration curves were plotted as peak area versus concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Range

The range of the method was established based on the linearity studies, demonstrating that the method is acceptable for the quantitation of Alogliptin and Impurity 07 over the specified concentrations.

Accuracy (% Recovery)

The accuracy of the method was determined by recovery studies. A known amount of Alogliptin and Impurity 07 stock solutions were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). The samples were prepared in triplicate and the percentage recovery was calculated.

Precision

-

Repeatability (Intra-day Precision): The precision of the method was determined by injecting six replicate preparations of the working standard solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the working standard solution on two different days by different analysts using different equipment. The %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

pH of the mobile phase A (± 0.2 units) The system suitability parameters were checked after each variation.

Results and Discussion

The developed HPLC method provided good separation between Alogliptin and Impurity 07, with retention times of approximately 8.5 minutes and 6.2 minutes, respectively. The validation results are summarized in the table below.

Summary of Validation Data

| Validation Parameter | Alogliptin | Impurity 07 | Acceptance Criteria |

| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |

| Precision (%RSD) | |||

| - Repeatability | 0.5% | 0.8% | %RSD ≤ 2.0% |

| - Intermediate Precision | 0.9% | 1.2% | %RSD ≤ 2.0% |

| LOD | 0.05 µg/mL | 0.02 µg/mL | - |

| LOQ | 0.15 µg/mL | 0.06 µg/mL | - |

| Robustness | System suitability parameters met the criteria | System suitability parameters met the criteria | System suitability parameters should be within acceptable limits |

The forced degradation studies showed significant degradation of Alogliptin under acidic and basic conditions, with the formation of Impurity 07 and other minor degradants. The method was able to resolve Alogliptin from all degradation products, demonstrating its stability-indicating nature.

Conclusion

A specific, accurate, precise, and stability-indicating RP-HPLC method for the determination of Alogliptin and its potential degradation product, Impurity 07, has been developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and stability monitoring of Alogliptin in bulk and pharmaceutical formulations.

Visualization of Experimental Workflow

Caption: Workflow for Analytical Method Development and Validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Different chromatographic methods for determination of alogliptin benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Alogliptin Impurity 07 (Alogliptin Impurity G) using a Stability-Indicating HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As with any pharmaceutical compound, the presence of impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Alogliptin and its related substances, with a particular focus on Alogliptin Impurity 07, also identified as Alogliptin Impurity G.

The method described herein is based on a validated analytical procedure for the separation and quantification of Alogliptin and its process-related impurities and degradation products. This method is demonstrated to be specific, accurate, precise, and linear, making it suitable for routine quality control and stability testing of Alogliptin.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A gradient reverse-phase HPLC method is employed for the separation and quantification of Alogliptin and its impurities.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent with UV detector |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Perchloric acid in water, pH adjusted to 3.0 with triethylamine |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 30 | |

| 45 | |

| 50 | |

| 60 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 278 nm |

| Injection Volume | 20 µL |

Preparation of Solutions

2.2.1. Standard Stock Solution (Alogliptin)

-

Accurately weigh and dissolve an appropriate amount of Alogliptin reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a concentration of 1000 µg/mL.

-

Sonicate for 10 minutes to ensure complete dissolution.

2.2.2. Standard Stock Solution (Alogliptin Impurity 07/Impurity G)

-

Accurately weigh and dissolve an appropriate amount of Alogliptin Impurity 07 (Alogliptin Impurity G, CAS No: 1108732-05-3) reference standard in the diluent to obtain a known concentration.

-

Sonicate as needed to ensure complete dissolution.

2.2.3. Working Standard Solution

-

Prepare a working standard solution by diluting the stock solutions of Alogliptin and Alogliptin Impurity 07 with the diluent to achieve a final concentration suitable for the calibration curve (e.g., in the range of 0.10 - 75.0 µg/mL).

2.2.4. Sample Preparation

-

Accurately weigh and transfer a quantity of the Alogliptin drug substance or powdered tablets equivalent to a target concentration of Alogliptin into a volumetric flask.

-

Add a portion of the diluent and sonicate to dissolve the sample.

-

Make up to the final volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

Quantitative Data

Table 2: Summary of Quantitative Validation Data for Alogliptin and its Impurities

| Parameter | Alogliptin | Impurity 07 (Impurity G) | Other Impurities |

| Linearity Range (µg/mL) | 0.10 - 75.0 | 0.10 - 75.0 | 0.10 - 75.0 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| LOD (µg/mL) | Not explicitly stated for each, but method is sensitive | Not explicitly stated for each, but method is sensitive | Not explicitly stated for each, but method is sensitive |

| LOQ (µg/mL) | 0.10 | 0.10 | 0.10 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |

| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 |

Note: The cited study validated the method for Alogliptin and 11 of its impurities, demonstrating the method's capability for comprehensive impurity profiling. The values presented are representative of the method's performance.

Experimental Workflow and Diagrams

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of Alogliptin Impurity 07.

Logical Relationship of Method Validation

Caption: Key parameters for the validation of the analytical method.

Conclusion

The detailed HPLC method provides a reliable and robust approach for the quantification of Alogliptin Impurity 07 (Alogliptin Impurity G) and other related substances in bulk drug and pharmaceutical formulations. The comprehensive validation ensures that the method is suitable for its intended use in a quality control environment, aiding in the assurance of Alogliptin's quality and safety. Researchers and drug development professionals can adopt this method for routine analysis and stability studies.

Application Note: Stability-Indicating RP-HPLC Method for the Analysis of Alogliptin and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Alogliptin and its process-related and degradation impurities. The described method is sensitive, specific, and validated in accordance with ICH guidelines, making it suitable for routine quality control and stability studies of Alogliptin in bulk drug and pharmaceutical formulations. This document provides a comprehensive experimental protocol, data on method validation, and information on the identification of key impurities.

Introduction

Alogliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. A robust analytical method is necessary to separate and quantify Alogliptin from its potential impurities, which may include process-related substances from synthesis or degradation products formed during storage. This RP-HPLC method provides a reliable approach to monitor the purity and stability of Alogliptin.

Known Impurities of Alogliptin

Several potential impurities of Alogliptin have been identified, arising from the manufacturing process or degradation. A comprehensive analysis requires the separation of Alogliptin from these impurities.

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Origin |

| Alogliptin | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | 850649-61-5 | C18H21N5O2 | API |

| Impurity A | (R)-4-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 1638544-62-3 | C18H21N5O2 | Process-Related |

| Impurity C | N-[1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide | NA | C20H23N5O3 | Process-Related |

| Impurity D | (R)-5-Methyl-2-(piperidin-3-yl)isoindoline-1,3-dione | 1573118-32-7 | C14H16N2O2 | Process-Related |